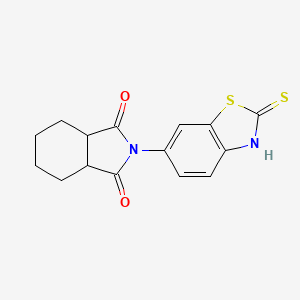![molecular formula C30H32N2O3S B5183244 N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide](/img/structure/B5183244.png)
N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide, also known as MDY-1001, is a novel compound that has gained increasing attention in scientific research. This compound is a potent and selective inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which plays a critical role in the regulation of cholesterol metabolism.
Mecanismo De Acción
N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide exerts its pharmacological effects by inhibiting the activity of ACAT, which is responsible for the formation of cholesterol esters in various tissues. The inhibition of ACAT by N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide leads to a reduction in cholesterol ester accumulation in macrophages and other cells, which is a critical step in the development of atherosclerosis. Moreover, the inhibition of ACAT by N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide also leads to a reduction in amyloid-beta accumulation in the brain, which is a hallmark of Alzheimer's disease. The exact mechanism by which N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide induces apoptosis in cancer cells is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. The inhibition of ACAT by N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide leads to a reduction in cholesterol ester accumulation in macrophages and other cells, which is a critical step in the development of atherosclerosis. Moreover, the inhibition of ACAT by N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide also leads to a reduction in amyloid-beta accumulation in the brain, which is a hallmark of Alzheimer's disease. In addition, N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide has been found to induce apoptosis in cancer cells, which is a promising therapeutic approach for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide has several advantages for lab experiments, including its high potency and selectivity for ACAT inhibition, which allows for the precise modulation of cholesterol metabolism. Moreover, N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide has been shown to exhibit favorable pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, there are also some limitations associated with the use of N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide in lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the research on N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide, including the development of new synthetic methods for its preparation, the identification of new therapeutic applications, and the investigation of its mechanism of action in more detail. Moreover, the combination of N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects. Furthermore, the evaluation of N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide in preclinical and clinical studies may provide valuable insights into its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide involves a multistep process that starts with the preparation of the starting materials, followed by the formation of the key intermediate, and finally, the coupling of the intermediate with the adamantanecarbohydrazide moiety. The detailed synthesis method has been described in the literature and involves the use of various reagents and solvents. The purity and identity of the final compound are confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, Alzheimer's disease, and cancer. The inhibition of ACAT by N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide has been shown to reduce cholesterol ester accumulation in macrophages, which is a key step in the development of atherosclerosis. In addition, N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide has been found to improve cognitive function and reduce amyloid-beta accumulation in the brain, which is a hallmark of Alzheimer's disease. Moreover, N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide has also been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
N'-(4-methylphenyl)sulfonyl-3,5-diphenyladamantane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O3S/c1-22-12-14-26(15-13-22)36(34,35)32-31-27(33)30-18-23-16-28(20-30,24-8-4-2-5-9-24)19-29(17-23,21-30)25-10-6-3-7-11-25/h2-15,23,32H,16-21H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKQOWZXSUYMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C23CC4CC(C2)(CC(C4)(C3)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-Methylbenzenesulfonyl)-3,5-diphenyladamantane-1-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5183166.png)
![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5183172.png)
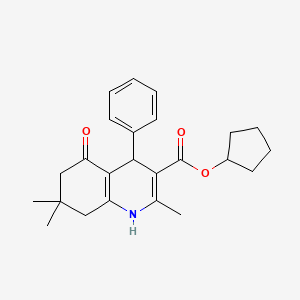
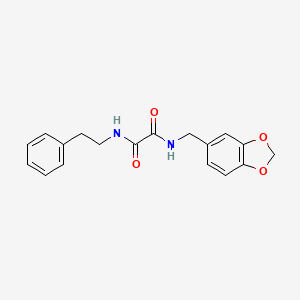
![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5183202.png)
![3-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]propyl acetate](/img/structure/B5183223.png)
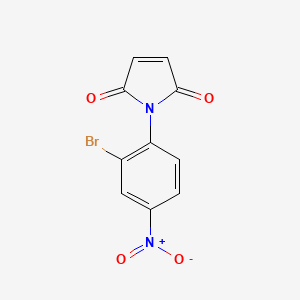
![ethyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5183241.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B5183252.png)

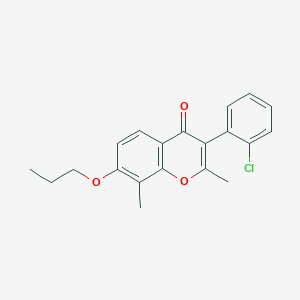
![N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea](/img/structure/B5183268.png)
![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5183276.png)
